molecular formula C18H25N7O B2522693 4-{4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine CAS No. 2415469-69-9

4-{4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine

Cat. No.: B2522693
CAS No.: 2415469-69-9
M. Wt: 355.446
InChI Key: NKGOAVKKRHEDGW-UHFFFAOYSA-N
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Description

4-{4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in drug discovery and development. This compound features a morpholine ring, which is a six-membered ring containing one nitrogen and one oxygen atom, connected to a pyrimidine ring system through a piperazine linker.

Preparation Methods

The synthesis of 4-{4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine or its derivatives under acidic or basic conditions.

    Introduction of the piperazine linker: The piperazine ring can be introduced through nucleophilic substitution reactions, where a halogenated pyrimidine reacts with piperazine.

    Attachment of the morpholine ring: The final step involves the nucleophilic substitution of the piperazine derivative with morpholine under suitable conditions, such as heating in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-{4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the pyrimidine or morpholine rings.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-{4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

4-{4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine can be compared with other pyrimidine derivatives, such as:

    2,4-Diaminopyrimidine: Known for its use in antifolate drugs.

    5-Fluorouracil: A widely used anticancer agent.

    Pyrimethamine: An antimalarial drug.

Properties

IUPAC Name

4-[4-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O/c1-14-13-17(21-15(2)20-14)24-7-5-23(6-8-24)16-3-4-19-18(22-16)25-9-11-26-12-10-25/h3-4,13H,5-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGOAVKKRHEDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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